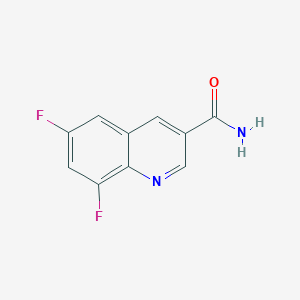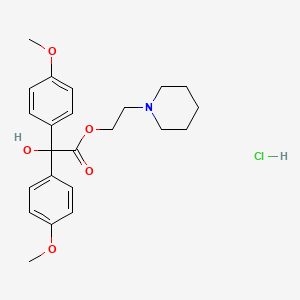![molecular formula C34H70Mo2N2O2S6-4 B13770069 Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi- CAS No. 90901-24-9](/img/structure/B13770069.png)
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- is a complex organomolybdenum compound. It is characterized by the presence of molybdenum ions coordinated with bis(2-ethylhexyl)carbamodithioate ligands. This compound is typically found in a solid state, appearing as yellow to yellow-brown crystals, and is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- generally involves the reaction of elemental molybdenum with bis(2-ethylhexyl)carbamodithioate. The specific synthetic methods can vary, but they often include solvent reactions or solvothermal reactions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents to alter its oxidation state.
Substitution: The ligands in this compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can result in the formation of new organomolybdenum complexes .
Wissenschaftliche Forschungsanwendungen
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- has several scientific research applications, including:
Catalysis: It serves as a catalyst in various organic reactions, such as oxidation and redox reactions
Photovoltaic Materials: This compound is used in the development of photovoltaic materials for solar energy applications
Lubricants: It is employed as an additive in lubricants to enhance their performance and reduce friction
Surface Treatment Agents: The compound is used in surface treatment processes to improve the properties of materials
Wirkmechanismus
The mechanism by which molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, enabling the activation and conversion of reactants through various pathways. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- include:
Molybdenum, bisO,O-bis(2-ethylhexyl)phosphorodithioato-dioxodi-mu-thioxodi-: This compound also contains molybdenum coordinated with bis(2-ethylhexyl) ligands but differs in the nature of the ligands.
Molybdenum Diakyldithiocarbamate: Another similar compound with different alkyl groups attached to the dithiocarbamate ligands
Uniqueness
The uniqueness of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- lies in its specific ligand structure and the resulting properties. Its ability to act as a catalyst in various reactions, its solubility in organic solvents, and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
90901-24-9 |
|---|---|
Molekularformel |
C34H70Mo2N2O2S6-4 |
Molekulargewicht |
923.2 g/mol |
IUPAC-Name |
N,N-bis(2-ethylhexyl)carbamodithioate;oxomolybdenum;sulfanide |
InChI |
InChI=1S/2C17H35NS2.2Mo.2O.2H2S/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;;;;;;/h2*15-16H,5-14H2,1-4H3,(H,19,20);;;;;2*1H2/p-4 |
InChI-Schlüssel |
BIYQYGLABGPYNP-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].O=[Mo].O=[Mo].[SH-].[SH-] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



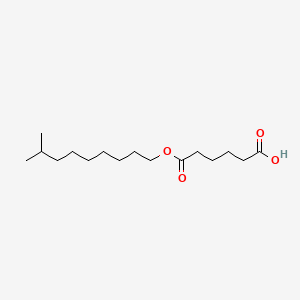
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
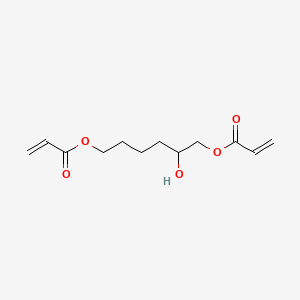
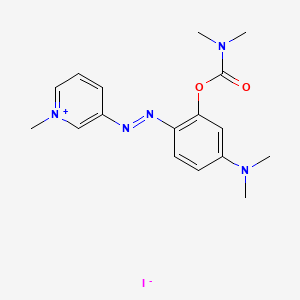

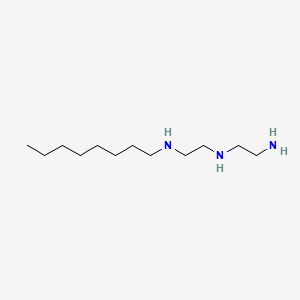
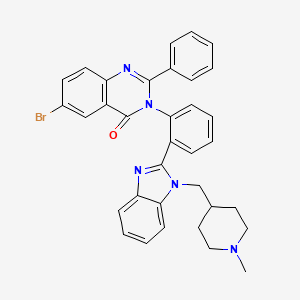
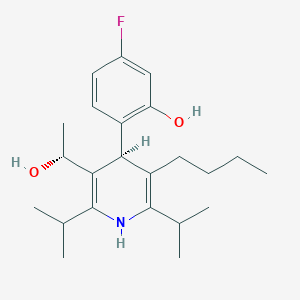
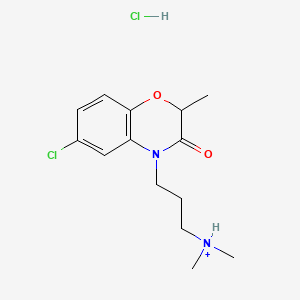
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
